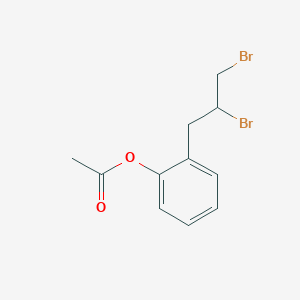

2-(2,3-dibromopropyl)phenyl acetate

Description

Properties

IUPAC Name |

[2-(2,3-dibromopropyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2O2/c1-8(14)15-11-5-3-2-4-9(11)6-10(13)7-12/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPVXZYMCGHHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CC(CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401269150 | |

| Record name | Phenol, 2-(2,3-dibromopropyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84767-97-5 | |

| Record name | Phenol, 2-(2,3-dibromopropyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84767-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(2,3-dibromopropyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the electrophilic addition of bromine () across the double bond of 2-allylphenyl acetate. The reaction proceeds via a cyclic bromonium ion intermediate, yielding the 2,3-dibromopropyl substituent.

Procedure :

-

Substrate Preparation : 2-Allylphenyl acetate is synthesized via esterification of 2-allylphenol with acetic anhydride in pyridine.

-

Bromination :

-

Workup :

-

Quench excess bromine with aqueous sodium thiosulfate ().

-

Separate organic layers, dry over anhydrous , and concentrate under reduced pressure.

-

-

Purification :

Key Considerations :

-

Solvent Choice : minimizes side reactions due to its non-polar nature.

-

Temperature Control : Excessive heat promotes debromination or polymerization.

-

Yield Optimization : Reported yields for analogous dibrominations range from 68–88%.

Stepwise Synthesis via 2-(2,3-Dibromopropyl)phenol

Bromination of 2-Allylphenol

The phenol precursor is first brominated, followed by acetylation.

Procedure :

Acetylation of the Phenolic Group

The dibrominated phenol is esterified to form the acetate.

Procedure :

-

Reaction Setup :

-

Workup :

Yield and Purity :

-

Ionic liquid catalysts enhance reaction efficiency, achieving yields up to 88%.

-

Purity is confirmed via (δ 2.35 ppm for acetate methyl, δ 4.1–4.3 ppm for dibromopropyl protons).

Comparative Analysis of Methods

Advantages and Limitations :

-

Direct Bromination : Fewer steps but requires stable allylphenyl acetate.

-

Stepwise Synthesis : Higher modularity but involves handling phenolic intermediates.

Mechanistic Insights and Side Reactions

Competing Pathways

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dibromopropyl)phenyl acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The dibromopropyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the dibromopropyl group to a propyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic substitution: Formation of substituted phenyl acetates.

Oxidation: Formation of epoxides or hydroxylated derivatives.

Reduction: Formation of 2-(propyl)phenyl acetate.

Scientific Research Applications

2-(2,3-Dibromopropyl)phenyl acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dibromopropyl)phenyl acetate involves its interaction with specific molecular targets. The dibromopropyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The acetate group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Tris(2,3-Dibromopropyl) Phosphate (CAS 126-72-7)

- Molecular Formula : C₉H₁₅Br₆O₄P

- Molecular Weight : 697.61 g/mol

- Synthesis : Produced via bromination of allyl alcohol derivatives, often used in commercial flame retardants like Bromkal 73-5 PE .

- Applications : Widely used in textiles (e.g., cellulose acetate fibers) for flame resistance .

- Toxicity: Classified as a Group 2A carcinogen (probably carcinogenic to humans) by IARC due to nephrotoxicity in rodents, mutagenicity, and metabolic activation to intermediates like 2-bromoacrolein .

2,3-Dibromopropyl-2,4,6-Tribromophenyl Ether (DPTE)

- Molecular Formula : C₉H₇Br₅O

- Molecular Weight : 530.67 g/mol

- Synthesis : Formed by electrophilic bromination of allyl-2,4,6-tribromophenyl ether (ATE) .

- Applications : Major component of Bromkal 73-5 PE; detected in marine mammals (e.g., hooded seals) at concentrations up to 470 µg/kg in blubber .

- Environmental Impact : Persistent and bioaccumulative, with metabolites (ATE, BATE) capable of crossing the blood-brain barrier in mammals .

2,3-Dibromopropyl Acrylate (CAS 19660-16-3)

- Molecular Formula : C₆H₈Br₂O₂

- Molecular Weight : 280.94 g/mol

Comparative Data Table

Environmental and Toxicological Profiles

- Environmental Persistence: DPTE and its metabolites (ATE, BATE) dominate organobromine profiles in Arctic marine mammals, indicating resistance to degradation .

- Human Health Risks: Tris(2,3-dibromopropyl) phosphate poses significant occupational hazards, requiring regulated handling and respiratory protection due to carcinogenicity .

- Data Gaps: Limited ecotoxicological data exist for this compound, necessitating further studies on biodegradation and bioaccumulation.

Q & A

Q. What experimental design strategies are recommended for synthesizing 2-(2,3-dibromopropyl)phenyl acetate with high purity?

Methodological Answer: Utilize statistical Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, molar ratios, catalyst loading). For example, a fractional factorial design can reduce the number of trials while identifying critical variables. Pair this with quantum chemical reaction path searches (e.g., density functional theory) to predict intermediates and transition states, narrowing experimental conditions . Example Table:

| Factor | Low Level | High Level |

|---|---|---|

| Reaction Temperature | 60°C | 100°C |

| Brominating Agent | 1.2 eq | 2.0 eq |

| Solvent Polarity | Toluene | DMF |

Q. How can spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

- NMR Spectroscopy : Use H/C NMR to confirm substituent positions and esterification. For bromine atoms, H-H COSY can resolve coupling patterns.

- X-ray Crystallography : Grow single crystals in a solvent gradient (e.g., hexane/ethyl acetate) to determine bond angles, stereochemistry, and crystal packing. Refinement software (e.g., SHELXL) can model thermal motion and disorder .

Q. What methodologies assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH), temperature (25–60°C), and light (UV/visible). Monitor degradation via HPLC-MS to identify breakdown products. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of bromination in this compound synthesis?

Methodological Answer: Apply density functional theory (DFT) with solvent continuum models (e.g., PCM) to map bromination pathways. Calculate activation energies for radical vs. electrophilic pathways. Validate with isotopic labeling (Br) and kinetic isotope effect (KIE) experiments .

Q. How should researchers resolve contradictions between experimental and computational data in reaction optimization?

Methodological Answer: Implement an iterative feedback loop :

- Compare experimental yields with computational predictions.

- Adjust force fields or basis sets in simulations (e.g., switch from B3LYP to M06-2X for halogen interactions).

- Re-run DOE with revised parameters. This aligns with ontological frameworks emphasizing iterative hypothesis refinement .

Q. What advanced techniques analyze degradation pathways of this compound in environmental matrices?

Methodological Answer: Use microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to track surface adsorption and hydrolysis on silica or cellulose (common indoor particulates). Pair with LC-QTOF-MS to identify brominated byproducts, referencing fragmentation libraries .

Q. How can process control systems improve scalability in this compound production?

Methodological Answer: Integrate real-time PAT (Process Analytical Technology) tools:

- In-line FTIR for monitoring esterification progress.

- PID controllers to adjust flow rates in continuous reactors.

- CFD simulations to optimize heat transfer in tubular reactors .

Q. What methodologies evaluate the toxicity and environmental impact of this compound?

Methodological Answer:

- In vitro assays : Use HepG2 cells for cytotoxicity screening (EC50 values).

- QSAR models : Predict bioaccumulation potential using bromine substituent descriptors (e.g., logP, polar surface area).

- Microcosm studies : Assess soil biodegradation under aerobic/anaerobic conditions, measuring bromide ion release via ion chromatography .

Notes on Methodological Rigor

- Data Validation : Cross-reference computational results with experimental kinetics (e.g., stopped-flow UV-Vis for rapid bromination steps).

- Reproducibility : Document all DOE parameters (e.g., seed crystals for X-ray studies) to align with FAIR data principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.